molecular formula C9H8F2O B575620 3-(3,4-Difluorophenyl)propanal CAS No. 166947-10-0

3-(3,4-Difluorophenyl)propanal

Cat. No.: B575620
CAS No.: 166947-10-0
M. Wt: 170.159
InChI Key: QOQHKNADIYNTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O It is a derivative of propanal where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)propanal typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluorobenzene.

    Formylation: The precursor undergoes formylation to introduce the aldehyde group. This can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

    Reduction: The intermediate product is then reduced to form the final compound, this compound. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3-(3,4-Difluorophenyl)propanoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-(3,4-Difluorophenyl)propanol, using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(3,4-Difluorophenyl)propanoic acid.

    Reduction: 3-(3,4-Difluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Difluorophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, especially those targeting neurological and cardiovascular conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)propanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Difluorophenyl)propanoic acid: This compound is the oxidized form of 3-(3,4-Difluorophenyl)propanal and shares similar structural features.

    3-(3,4-Difluorophenyl)propanol: The reduced form of this compound, used in different chemical contexts.

    3-(3,4-Difluorophenyl)propionic acid: Another related compound with similar applications in research and industry.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

3-(3,4-difluorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQHKNADIYNTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698729
Record name 3-(3,4-Difluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166947-10-0
Record name 3-(3,4-Difluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.